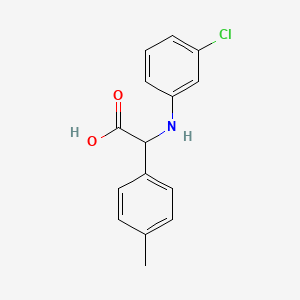
(3-Chloro-phenylamino)-p-tolyl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid is an organic compound that features both a chlorophenyl and a tolyl group attached to an amino acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid typically involves the reaction of 3-chloroaniline with p-tolylacetic acid under specific conditions. A common method might include:
Step 1: Nitration of 3-chlorotoluene to form 3-chloronitrotoluene.
Step 2: Reduction of 3-chloronitrotoluene to 3-chloroaniline.
Step 3: Condensation of 3-chloroaniline with p-tolylacetic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming corresponding carboxylic acids.
Reduction: Reduction reactions might target the amino group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The molecular targets could include receptors, enzymes, or other proteins involved in signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Chlorophenyl)amino)-2-phenylacetic acid
- 2-((4-Chlorophenyl)amino)-2-(p-tolyl)acetic acid
- 2-((3-Bromophenyl)amino)-2-(p-tolyl)acetic acid
Uniqueness
2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid is unique due to the specific positioning of the chloro and tolyl groups, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C15H14ClNO2 |
|---|---|
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
2-(3-chloroanilino)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-10-5-7-11(8-6-10)14(15(18)19)17-13-4-2-3-12(16)9-13/h2-9,14,17H,1H3,(H,18,19) |
Clave InChI |
XTHRTBMDTVQSJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


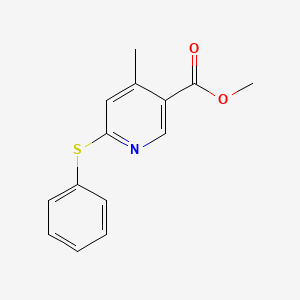
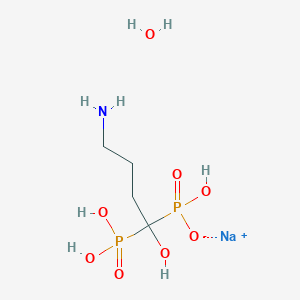

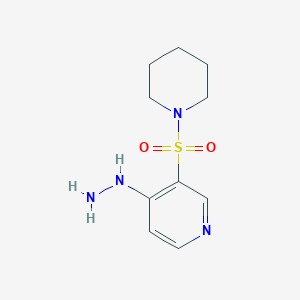
![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)

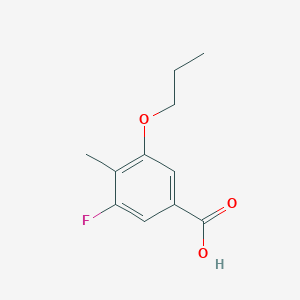
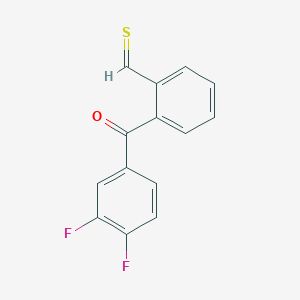

![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)
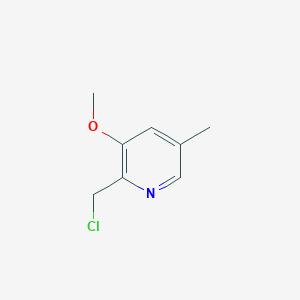

![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)

